REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[S:8][CH:9]=[C:10](C(O)=O)[N:11]=2)[CH:2]=1.P([N:31]=[N+]=[N-])(OC1C=CC=CC=1)(OC1C=CC=CC=1)=O.[NH2:34][C:35]1C=CC=[C:37]([OH:41])[N:36]=1.[CH2:42]1[CH2:46][O:45][CH2:44][CH2:43]1>>[OH:45][C:46]1[C:35]([NH:36][C:37]([NH:31][C:10]2[N:11]=[C:7]([C:3]3[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=3)[S:8][CH:9]=2)=[O:41])=[N:34][CH:44]=[CH:43][CH:42]=1
|
Name
|
TEA
|
Quantity
|
0.27 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=1SC=C(N1)C(=O)O
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
(PhO)2PON3
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
268 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the heterogeneous mixture was decanted
|
Type
|
CUSTOM
|
Details
|
to remove the molecular sieves
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
WASH
|
Details
|
rinsing with EtOAc
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Name
|
|
Type
|
|
Smiles
|
OC=1C(=NC=CC1)NC(=O)NC=1N=C(SC1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |